Diethanolamine

C4H11NO2

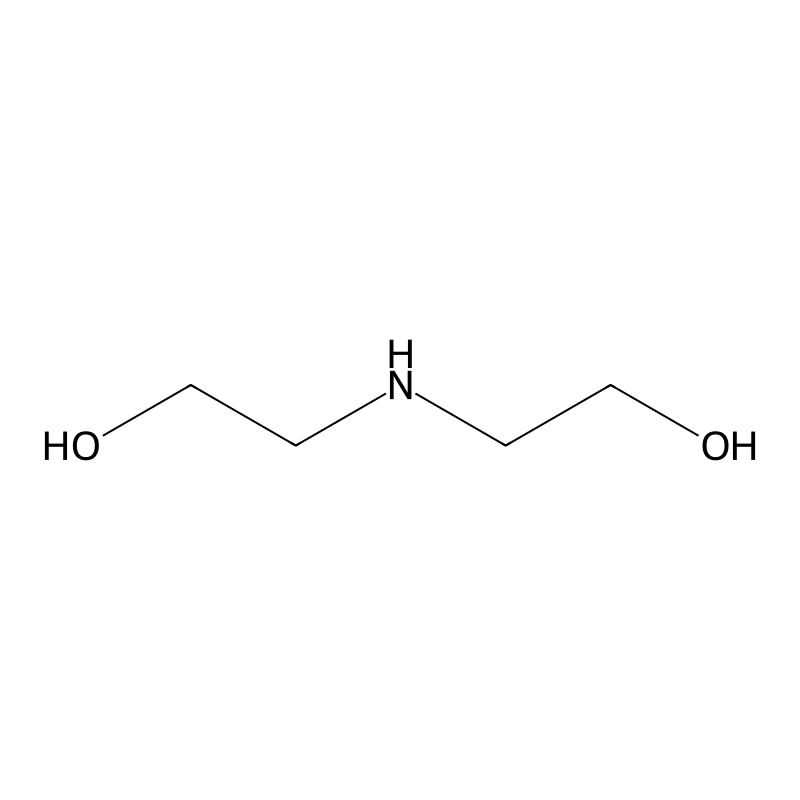

(CH2CH2OH)2NH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C4H11NO2

(CH2CH2OH)2NH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible (1X10+6 mg/L) with water at 20 °C

Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene

Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether.

1000 mg/mL at 20 °C

Solubility in water: very good

95%

Synonyms

Canonical SMILES

Synthesis of Surfactants and Detergents:

DEA is a crucial building block for creating surface-active agents (surfactants) and detergents commonly used in research laboratories. By reacting DEA with long-chain fatty acids, scientists can produce diethanolamides and their salts. These molecules exhibit amphiphilic properties, meaning they have both water-loving (hydrophilic) and water-hating (hydrophobic) regions. This characteristic makes them ideal for applications like solubilizing hydrophobic compounds in aqueous solutions, creating emulsions, and promoting foaming – all essential techniques in various research protocols NCBI Bookshelf - Diethanolamine (DEA): ). For instance, DEA-based detergents are used in protein extraction and purification procedures.

CO2 Capture and Removal:

Diethanolamine's ability to react with acidic gases like carbon dioxide (CO2) makes it a potential candidate for CO2 capture technologies. Research explores using DEA solutions in absorption processes to remove CO2 from industrial gas streams. When DEA comes in contact with CO2, a reversible chemical reaction occurs, forming a stable complex. This captured CO2 can then be separated from the DEA solution for further processing or storage Neliti - The Use of Diethanolamine as a Co2 Absorbent in Was Take the Determination Coral Reef Age in Barrang Lompo Island Spermonde Islands Through Measurements of 14c Activity by Liquid Scintillation Counting (Lsc) Method: . Research in this area is ongoing, with scientists investigating ways to optimize the process for efficiency and minimize environmental impact.

Solvent for Drug Formulations:

Due to its water solubility and mild basicity, DEA can be used as a solvent for certain drugs and pharmaceuticals in research settings. Aqueous solutions of DEA can help dissolve poorly water-soluble drugs, facilitating their administration through intravenous injection. However, it's important to note that DEA itself might have potential health concerns, and its use in drug formulations is subject to strict regulations and ongoing research on safer alternatives NCBI Bookshelf - Diethanolamine (DEA): ).

Diethanolamine is an organic compound with the chemical formula HN(CH₂CH₂OH)₂. It appears as a colorless, viscous liquid at room temperature, although it can also exist as a white solid due to its hygroscopic nature. Diethanolamine is classified as a secondary amine and a diol, exhibiting both basic and hydrophilic properties due to its amine and hydroxyl groups. It is soluble in water and has a variety of applications in industrial processes and consumer products. The International Agency for Research on Cancer classified diethanolamine as "possibly carcinogenic to humans" in 2013, highlighting concerns regarding its safety .

While DEA offers numerous industrial applications, safety considerations are essential.

- Toxicity: Studies suggest potential carcinogenic effects with prolonged high-dose dermal exposure. The International Agency for Research on Cancer (IARC) classifies DEA as “possibly carcinogenic to humans”.

- Skin and eye irritant: Direct contact with DEA can cause irritation to the skin and eyes.

- Flammability: DEA is combustible and can release harmful fumes upon burning.

Precautions:

- Wear appropriate personal protective equipment (PPE) when handling DEA, including gloves, safety glasses, and respiratory protection if necessary.

- Ensure proper ventilation in work areas where DEA is used.

- Follow safe handling and disposal practices as outlined in safety data sheets (SDS).

- Formation of Zwitterion:

- Deprotonation:

Additionally, diethanolamine can react with fatty acids to form diethanolamides, which are used in surfactants .

While diethanolamine has various industrial applications, its biological activity raises safety concerns. It is known to be a potential skin irritant and has been associated with sensitization in occupational settings. Its toxicity extends to aquatic organisms, prompting environmental safety measures . Furthermore, studies indicate that exposure may lead to carcinogenic effects in certain conditions, necessitating careful handling .

Diethanolamine is synthesized primarily through the reaction of ethylene oxide with ammonia. The process involves the following steps:

- Ethylene oxide reacts with ammonia to produce ethanolamine:

- A second equivalent of ethylene oxide is added to produce diethanolamine:

This method yields approximately 300 million kilograms annually, with the product ratio adjustable by altering reactant stoichiometry .

Diethanolamine is utilized across various sectors:

- Surfactants: It is a key ingredient in soaps and detergents due to its ability to form emulsions.

- Corrosion Inhibitors: Used in oil refineries for hydrogen sulfide removal from sour gas.

- Chemical Feedstock: Serves as a precursor for morpholine and other derivatives.

- Cosmetics: Incorporated into shampoos and conditioners for texture enhancement .

Research on diethanolamine's interactions focuses on its kinetics with carbon dioxide and other amines. Studies have shown that diethanolamine reacts rapidly with carbon dioxide, forming stable carbamate complexes, which are vital for gas absorption processes . The interaction dynamics can vary based on temperature and concentration, impacting its efficiency in industrial applications.

Diethanolamine shares similarities with other alkanolamines but possesses unique characteristics that distinguish it from them.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Monoethanolamine | HN(CH₂CH₂OH) | Primary amine; less hydrophilic than diethanolamine. |

| Triethanolamine | N(CH₂CH₂OH)₃ | Tertiary amine; exhibits different reactivity patterns. |

| Methyldiethanolamine | N(CH₃)(CH₂CH₂OH)₂ | Contains a methyl group; used similarly but varies in properties. |

| Isopropanolamine | N(CH(CH₃)₂)(CH₂CH₂OH) | Branched structure; different solubility characteristics. |

Diethanolamine's dual functionality as both an amine and a diol makes it particularly versatile for applications requiring both hydrophilicity and basicity .

Fundamental Molecular Structure

Diethanolamine exhibits the molecular formula C₄H₁₁NO₂ with a molecular weight of 105.14 g/mol [1] [2]. The compound features a central nitrogen atom bonded to two ethanolamine arms, creating a symmetrical structure that adopts C₁ point group symmetry [3]. The molecular geometry is characterized by a pyramidal arrangement around the nitrogen center, consistent with sp³ hybridization and the presence of a lone pair of electrons [1] [4].

The optimized molecular geometry, determined through density functional theory calculations using the B3LYP method with 6-311++G(d,p) basis set, reveals specific geometric parameters that define the molecular structure [4] [3]. The nitrogen atom exhibits tetrahedral geometry with bond angles approaching the ideal 109.5°, though slightly compressed due to the lone pair repulsion effect [5] [6].

Bond Length Analysis

Computational studies have provided detailed insights into the bond lengths within diethanolamine. The nitrogen-carbon bond lengths are calculated as 1.459 Å and 1.461 Å for the two N-C connections, indicating slight asymmetry in the molecular framework [4] [3]. These values are consistent with typical secondary amine N-C bond lengths and reflect the influence of electron-donating hydroxyl groups on the nitrogen center.

The carbon-oxygen bond lengths are determined to be 1.425 Å and 1.427 Å, representing the C-O bonds in the hydroxyl functionalities [4] [3]. These distances are characteristic of primary alcohol C-O bonds and are shorter than typical C-C single bonds but longer than C=O double bonds, confirming the single-bond character of these connections.

The carbon-hydrogen bond lengths range from 1.093 to 1.100 Å, typical for aliphatic C-H bonds in ethyl chains [4] [3]. The oxygen-hydrogen bond length is calculated as 0.961 Å, consistent with hydroxyl O-H bonds and indicating moderate hydrogen bonding capability [4] [3].

Bonding Characteristics and Electronic Structure

The bonding in diethanolamine combines characteristics of both amines and alcohols, resulting in a polyfunctional molecule with unique properties [1]. The nitrogen atom maintains a lone pair of electrons, conferring basic character to the molecule with a pKa value of 8.88 [7]. This basicity allows diethanolamine to act as a proton acceptor and participate in hydrogen bonding interactions.

The hydroxyl groups provide hydrogen bonding capability and increase water solubility [1] [7]. The combination of the basic nitrogen center and hydrogen-bonding hydroxyl groups makes diethanolamine an effective ligand for metal coordination [8] [9], capable of acting as both N and O donor.

Spectroscopic Signatures

Fourier Transform Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes of diethanolamine. Experimental FT-IR spectra recorded using a Perkin Elmer 100 FT-IR spectrometer in the range of 4000-400 cm⁻¹ have been compared with calculated frequencies to validate theoretical predictions [4] [3].

The N-H stretching vibration is calculated at 3452 cm⁻¹, characteristic of secondary amine functionality [4]. This frequency reflects the influence of the electron-donating ethanol groups on the nitrogen environment. The C-H stretching modes appear in the region 3062-2853 cm⁻¹ (calculated) and 2930-2847 cm⁻¹ (experimental), representing both symmetric and asymmetric stretching vibrations of the methylene groups [4] [3].

In-plane C-H vibrations, including scissoring and rocking modes, are calculated at 1507-1480 cm⁻¹ and 1299-1286 cm⁻¹, respectively [4]. Out-of-plane C-H vibrations, encompassing wagging and twisting motions, are observed at 1440-1314 cm⁻¹ (calculated) and 1456-1301 cm⁻¹ (experimental) [4] [3].

The N-C stretching vibration appears at 1136-1135 cm⁻¹ (calculated) and 1123 cm⁻¹ (experimental), with excellent agreement between theoretical and experimental values [4] [3]. The C-O stretching modes also demonstrate good correlation between calculated and experimental frequencies, confirming the accuracy of the computational model.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information through inelastic light scattering [10]. The technique has been applied to diethanolamine analysis, particularly in the context of carbon dioxide solubility studies [10]. Raman spectra of diethanolamine show characteristic peaks that can be used for quantitative analysis and molecular identification.

The Raman spectrum exhibits intensity variations with concentration, particularly in spectral regions from 1200-1500 cm⁻¹, which are associated with carbamate formation when diethanolamine interacts with carbon dioxide [10]. The region from 1000-1080 cm⁻¹ shows peaks related to carbonate and bicarbonate formation during chemical reactions [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy has been employed to characterize diethanolamine structure and dynamics [11] [12]. ¹H NMR spectroscopy at 600 MHz in aqueous solution provides detailed information about the hydrogen environments within the molecule [13]. The technique has been utilized in mixture analysis applications, taking advantage of diethanolamine's properties as a viscous solvent for multidimensional NMR experiments [11].

The use of diethanolamine as a viscous solvent component in diethanolamine/DMSO-d₆ binary mixtures enables specialized NMR techniques such as ViscY experiments, which exploit reduced molecular tumbling to enhance magnetization transfer through dipolar cross-relaxation [11].

Computational Chemistry Insights

Density Functional Theory Studies

Comprehensive density functional theory calculations have been performed on diethanolamine using the B3LYP hybrid functional with 6-311++G(d,p) basis set [4] [3]. These calculations provide detailed insights into the electronic structure, geometry optimization, and vibrational properties of the molecule.

The DFT methodology employs Becke's three-parameter exchange functional combined with Lee-Yang-Parr correlation functional, representing a well-established approach for organic molecule calculations [3] [14]. The 6-311++G(d,p) basis set includes diffuse and polarization functions, ensuring accurate description of both valence and extended electron distributions [4] [3].

Geometry optimization calculations confirm that diethanolamine adopts a stable configuration with no imaginary frequencies, indicating a true minimum on the potential energy surface [4] [3]. The calculated geometric parameters show excellent agreement with available experimental data and demonstrate the reliability of the computational approach.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations have been performed to predict and assign the infrared and Raman spectra of diethanolamine [4] [3]. The calculated frequencies show excellent correlation with experimental values, with correlation coefficients of 0.9988 for the B3LYP/6-311++G(d,p) level of theory [4] [3].

The frequency calculations enable detailed mode assignments for all observed vibrational bands. Scaling factors derived from the ratio of calculated to experimental frequencies for the strongest peaks provide improved agreement between theory and experiment [4]. The linear relationship between calculated and experimental frequencies demonstrates the predictive capability of the theoretical approach.

Electronic Properties and Thermodynamic Parameters

DFT calculations provide access to various electronic properties and thermodynamic parameters of diethanolamine. The gas-phase enthalpy of formation has been determined as -94.91 ± 0.69 kcal/mol through combustion calorimetry studies [15]. These thermodynamic data are essential for understanding the stability and reactivity of diethanolamine in various chemical processes.

The electronic structure calculations reveal the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), providing insights into the chemical reactivity and electron-donating capacity of the molecule [16] [14]. The calculated dipole moment and polarizability contribute to understanding the intermolecular interactions and solvent properties of diethanolamine.

Parameter Value MethodN-C bond length (1) 1.459 Å B3LYP/6-311++G(d,p)N-C bond length (2) 1.461 Å B3LYP/6-311++G(d,p)C-O bond length (1) 1.425 Å B3LYP/6-311++G(d,p)C-O bond length (2) 1.427 Å B3LYP/6-311++G(d,p)C-H bond length (range) 1.093-1.100 Å B3LYP/6-311++G(d,p)

O-H bond length 0.961 Å B3LYP/6-311++G(d,p)

Molecular formula C₄H₁₁NO₂ Experimental

Molecular weight 105.14 g/mol Experimental

Point group symmetry C₁ Computational

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment N-H stretching 3452 Not specified Primary amine N-H stretchC-H stretching (symmetric/asymmetric) 3062-2853 2930-2847 Aliphatic C-H stretching modes

O-H stretching Not specified Not specified Alcohol O-H stretch

C-H in-plane (scissoring) 1507-1480 Not specified C-H bending in molecular plane

C-H in-plane (rocking) 1299-1286 Not specified C-H rocking motion

C-H out-of-plane (wagging) 1440-1314 1456-1301 C-H wagging out of plane

C-H out-of-plane (twisting) 1440-1314 1456-1301 C-H twisting motion

N-C stretching 1136-1135 1123 Amine C-N stretching

C-O stretching Good agreement Good agreement Alcohol C-O stretching

Property Value Source Melting point 28°C Experimental Boiling point 268.8°C Experimental Density at 20°C 1.097 g/mL ExperimentalRefractive index (nD20) 1.4747 Experimental Vapor pressure at 20°C <0.01 mm Hg ExperimentalSurface tension at 25°C 48.5 dyn/cm Experimental Viscosity at 30°C 380 cP Experimental pKa at 25°C 8.88 ExperimentalDielectric constant at 25°C 2.8 Experimental Flash point 152°C Experimental

Purity

Physical Description

Liquid; Pellets or Large Crystals

Liquid, Other Solid; Liquid; Water or Solvent Wet Solid; Pellets or Large Crystals

Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO]

Light yellow paste; [Akzo Nobel MSDS]

Solid

WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.

Color/Form

Deliquescent prisms. Usually offered as a viscous liquid

Colorless crystals or a syrupy, white liquid (above 82 °F)

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

268.8 °C

BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg

268.80 °C. @ 760.00 mm Hg

269 °C

516 °F (decomposes)

516 °F (Decomposes)

Flash Point

279 °F

134 °C (Open cup)

342 °F (172 °C) (open cup)

134 °C o.c.

Heavy Atom Count

Vapor Density

3.65 (Air = 1)

Relative vapor density (air = 1): 3.65

3.65

Density

1.0966 at 20 °C

Relative density (water = 1): 1.09 (liquid)

1.1

1.10

LogP

log Kow= - 1.43

-1.43

Odor

Appearance

Melting Point

27.9 °C

28 °C

82 °F

Storage

UNII

Related CAS

20261-60-3 (sulfate[2:1] salt)

23251-72-1 (acetate salt)

29870-32-4 (phosphate salt)

50909-06-3 (maleate)

59219-56-6 (sulfate[1:1])

66085-61-8 (sulfite)

66085-61-8 (sulfite[1:1])

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

Diethanolamine increased the incidence and multiplicity of liver tumors in the mouse following chronic exposure. Diethanolamine is known to inhibit cellular choline uptake. Since choline deficiency produces tumors in rodents, diethanolamine, through choline depletion, may result in tumor development in rodents. The potential for diethanolamine to function through this mode of action in humans is not known. The present studies examined the effect of diethanolamine (0-500 mug/mL) and choline depletion on DNA synthesis and changes in expression of genes involved in cell growth pathways in primary cultures of mouse, rat, and human hepatocytes. In mouse and rat hepatocytes DNA synthesis was increased following treatment with 10 mug/mL diethanolamine and higher (3- to 4-fold over control). In contrast, diethanolamine failed to increase DNA synthesis in human hepatocytes. Incubation of hepatocytes in medium containing reduced choline (1/10 to 1/100 of normal medium; 0.898 to 0.0898 mg/L vs. 8.98 mg/L) increased DNA synthesis (1.6- and 1.8-fold of control in mouse and rat hepatocytes, respectively); however, choline depletion did not induce DNA synthesis in human hepatocytes. Mouse and rat hepatocytes incubated in medium supplemented with 2- to 50-fold excess choline reduced diethanolamine-induced DNA synthesis to control levels or below. Gene expression analysis of mouse and rat hepatocytes following diethanolamine treatment showed increases in genes associated with cell growth and decreases in expression of genes involved in apoptotic pathways. These results support the hypothesis that choline depletion is central to the mode of action for the induction of rodent hepatic neoplasia by diethanolamine. Furthermore, since diethanolamine treatment or choline depletion failed to induce DNA synthesis in human hepatocytes, these results suggest that humans may not be at risk from the carcinogenic effects of diethanolamine.

Diethanolamine which interferes with phospholipid metab produced a loss of mitochondrial integrity after subacute admin to Sprague-Dawley rats.

Diethanolamine inhibited in vitro synthesis of phosphatidyl choline and phosphatidyl ethanolamine in rat liver tissue.

Vapor Pressure

0.00028 [mmHg]

2.8X10-4 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C:

<0.01 mmHg

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

61791-44-4

61791-46-6

Absorption Distribution and Excretion

(14)C-Diethanolamine was applied to 19.5 sq cm of the dorsal skin (20 mg/sq cm, 1500 mg/kg bw) and covered for 48 hr (no washing) or for 6 hr before it was removed by washing. Absorbed (14)C-diethanolamine was determined in 48-hr urine and feces and from sampled tissues. Unwashed rats absorbed 1.4% and washed animals 0.64% of the dose, while the majority of (14)C-diethanolamine was recovered in the occlusive wrappings (80%) and in skin of the dose site (3.6%). The radioactivity was found in carcass, liver or kidneys but very little in urine (0.11%), feces or blood

Studies of the penetration of (14)C-diethanolamine from cosmetic formulations (shampoos hair dyes and body lotions) through human skin samples indicated that approximately 0.1% of the applied dose of shampoo and hair dye formulations was absorbed into the receptor fluid after 5-30 minutes; in a 72-hour repeated dose study with a body lotion formulation, nearly 30% of applied diethanolamine accumulated in the skin and approximately 1% was absorbed into the receptor fluid.

Dermal absorption of diethanolamine is suggested to occur in rats since N-nitrosodiethanolamine was excreted in the urine of male Sprague-Dawley rats which had been administered diethanolamine by dermal application and given nitrite in their drinking water.

Metabolism Metabolites

Dermal absorption of diethanolamine is suggested to occur in rats since N-nitrosodiethanolamine was excreted in the urine of male Sprague-Dawley rats which had been administered diethanolamine by dermal application and given nitrite in their drinking water.

Diethanolamine is known to be incorporated into membrane phospholipids. It can be O-phosphorylated and N-methylated to metabolites that are incorporated into polar head groups as aberrant membrane phospholipids (phosphoglyceride and sphingomyelin analogues) via the ethanolamine metabolic pathway.

After a single intravenous or oral administration of diethanolamine, rats predomnantly excreted the parent compound in the urine; after repeated oral administration, the parent compound was still the major product excreted in the urine but N-methylated metabolites were also detected. The parent compound also accounted for the majority of radioactivity extracted from the liver and brain of rats administered (14)C-diethanolamine; two minor metabolites identified in tissues were N-methyldiethanolamine and N,N-dimethyldiethanolamine.

Wikipedia

Bafilomycin

Use Classification

Hazard Classes and Categories -> Corrosives

Cosmetics -> Foam boosting; Antistatic; Surfactant; Emulsifying

Methods of Manufacturing

Reaction of ethylene oxide and excess ammonia, followed by fractionation of the three ethanolamines (mono, di, & tri)

General Manufacturing Information

Fabricated Metal Product Manufacturing

Agriculture, Forestry, Fishing and Hunting

Construction

All Other Basic Inorganic Chemical Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Wholesale and Retail Trade

Plastics Product Manufacturing

Plastics Material and Resin Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Miscellaneous Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Printing Ink Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Not Known or Reasonably Ascertainable

Custom Compounding of Purchased Resins

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Ethanol, 2,2'-iminobis-: ACTIVE

Functions as emulsifier to produce foam and bubbles. Diethanolamine is mostly combined with other substances and is rarely used in cosmetic products. When it is used, it is added at small levels to make sure the product is not harsh when applied to the skin (adjusts the acidity).

General industry production ratios are triethanolamine 37%; monoethanolamine 32% and diethanolamine 31%

Analytic Laboratory Methods

A passive sampler tool (solid-phase microextraction, SPME) was optimized to measure freely dissolved concentrations (Cw,free) of lauryl diethanolamine (C12-DEA). C12-DEA can be protonated and act as a cationic surfactant. From the pH-dependent sorption to neutral SPME coatings (polyacrylate and PDMS), a pKa of 8.7 was calculated, which differs more than two units from the value of 6.4 reported elsewhere. Polyacrylate coated SPME could not adequately sample largely protonated C12-DEA in humic acid solutions of pH 6. A new hydrophobic SPME coating with cation-exchange properties (C18/SCX) sorbed C12-DEA 100 fold stronger than polyacrylate, because it specifically sorbs protonated C12-DEA species. The C18/SCX-SPME fiber showed linear calibration isotherms in a concentration range of <1 nM-1 uM (well below the CMC). Using the C18/SCX-SPME fibers, linear sorption isotherms to Aldrich humic acid at pH 6 (ionic strength 0.015 M) were measured over a broad concentration range with a sorption coefficient of 10(5.3).

Method: NIOSH 3509, Issue 2; Procedure: ion chromatography; Analyte: diethanolamine; Matrix: air; Detection Limit: 13 ug/sample.

Method: OSHA PV2018; Procedure: high performance liquid chromatography using ultraviolet detection; Analyte: diethanolamine; Matrix: air; Detection Limit: 0.04 ppm.

For more Analytic Laboratory Methods (Complete) data for DIETHANOLAMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

2. For use in the modification of a boronic acid cleft in formation of a sodium-saccharide cotransporter, see: J. Org. Chem., 60, 2147 (1995). For use of the butyl cyclic boronate in the formation of a chiral dioxaborolane ligand, see: Org. Synth., 76, 86 (1998). See also Appendix 6.

3. Hickman, D. A.; Mosner, K.; Ringer, J. W. A continuous diethanolamine dehydrogenation fixed bed catalyst and reactor system. Chem. Eng. J. 2015, 278, 447-453.

4. Bezgin, F.; Ayaz, N.; Demirelli, K. Synthesis, characterization, and dielectric properties of polymers functionalized with coumarone and diethanolamine. J. Appl. Polym. Sci. 2015, 132 (26), 42164.

5. Davarpanah, M.; Ahmadpour, A.; Rohani-Bastami, T.; Dabir, H. Synthesis and application of diethanolamine-functionalized polystyrene as a new sorbent for the removal of p-toluenesulfonic acid from aqueous solution. J. Ind. Eng. Chem. 2015, 30, 281-288.